

# PQR309 (Bimiralisib): A Technical Guide to its Dual PI3K/mTOR Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Bimiralisib |           |
| Cat. No.:            | B560068     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical and clinical activity of PQR309 (bimiralisib), a potent and orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This document collates quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways and workflows to support further research and development of this compound.

# Core Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway

PQR309 is a pan-class I PI3K inhibitor, targeting the  $\alpha$ ,  $\beta$ ,  $\gamma$ , and  $\delta$  isoforms, as well as an ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes.[1] This dual-action mechanism is designed to overcome the feedback loops that can limit the efficacy of single-target PI3K or mTOR inhibitors.[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in various human cancers.[2] By simultaneously blocking two key nodes in this pathway, PQR309 aims to achieve a more profound and durable anti-cancer effect.[2] A key characteristic of **bimiralisib** is its ability to cross the blood-brain barrier, opening up therapeutic possibilities for central nervous system (CNS) malignancies.[1]

## **Quantitative Data on PQR309 Activity**



The inhibitory activity of PQR309 has been quantified across various enzymatic and cell-based assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity (IC50) of PQR309

against PI3K Isoforms and mTOR

| Target | IC50 (nM) |
|--------|-----------|
| ΡΙ3Κα  | 33        |
| РІЗКβ  | 661       |
| РІЗКу  | 708       |
| ΡΙ3Κδ  | 451       |
| mTOR   | 89        |

Data sourced from MedChemExpress.[3]

Table 2: In Vitro Anti-proliferative Activity (IC50) of

PQR309 in Various Lymphoma Cell Lines

| Cell Line Type            | Median IC50 (nM) | 95% Confidence Interval (nM) |
|---------------------------|------------------|------------------------------|
| All Lymphoma Lines (n=49) | 233              | 174–324                      |
| B-cell Lymphoma           | More active      | -                            |
| T-cell derived ALCL       | Less active      | -                            |

Activity was determined after 72 hours of exposure.[4]

## Table 3: In Vitro Anti-proliferative Activity (IC50) of PQR309 in Nasopharyngeal Carcinoma (NPC) Cell Lines



| Cell Line PIK3CA Status   | IC50 Range (μM)   |
|---------------------------|-------------------|
| PIK3CA Mutant             | 0.008617 - 0.6002 |
| PIK3CA Wild-Type (HK-1)   | 0.01342           |
| PIK3CA Wild-Type (C666-1) | 0.01495           |

Sensitivity to PQR309 was not significantly influenced by the PIK3CA mutation status.[5]

## **Experimental Protocols**

Detailed methodologies for the key experiments cited in the characterization of PQR309 are provided below.

### **Cell Viability Assay (MTT Assay)**

This protocol outlines the general steps for determining the anti-proliferative activity of PQR309 using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

#### Materials:

- · Lymphoma or other cancer cell lines
- PQR309 (bimiralisib)
- · Complete cell culture medium
- MTT reagent (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well microtiter plates
- · Multichannel pipette
- Microplate reader

#### Procedure:



- Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μL of complete culture medium.
   Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of PQR309 in culture medium. Remove the medium from the wells and add 100 μL of the PQR309 dilutions at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
- Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified 5% CO2 incubator.[4]
- MTT Addition: After the incubation period, add 10-20 μL of MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
- Solubilization: Carefully remove the medium containing MTT and add 100-150  $\mu$ L of the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Subtract the background absorbance (no-cell control) from all readings.
   Calculate the percentage of cell viability for each concentration relative to the vehicle control.
   The IC50 value, the concentration of PQR309 that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the PQR309 concentration and fitting the data to a sigmoidal dose-response curve.

### **Western Blot Analysis of Phosphorylated Proteins**

This protocol describes the general procedure for assessing the effect of PQR309 on the phosphorylation status of key proteins in the PI3K/mTOR signaling pathway, such as Akt and mTOR.

#### Materials:

Cancer cell lines



- PQR309 (bimiralisib)
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR (Ser2448), anti-total-mTOR)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate (ECL)
- · Imaging system

#### Procedure:

- Cell Treatment and Lysis: Seed cells in culture dishes and grow to 70-80% confluency. Treat
  the cells with various concentrations of PQR309 or vehicle control for a specified time (e.g.,
  2-24 hours). After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer
  containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
- SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.



- Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.
- Secondary Antibody Incubation and Detection: Wash the membrane several times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Stripping and Re-probing: To assess total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody that recognizes the total protein (e.g., anti-total-Akt).
- Data Analysis: Quantify the band intensities using densitometry software. Normalize the
  intensity of the phosphorylated protein band to the corresponding total protein band to
  determine the relative change in phosphorylation upon treatment with PQR309.

## Visualizations PI3K/mTOR Signaling Pathway and PQR309 Inhibition





Click to download full resolution via product page

Caption: PI3K/mTOR signaling pathway and the inhibitory action of PQR309.



## **Experimental Workflow for Assessing PQR309 Activity**



Click to download full resolution via product page



Caption: A generalized experimental workflow for evaluating the activity of PQR309.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. lifesciences.tecan.com [lifesciences.tecan.com]
- 4. PQR309 Is a Novel Dual PI3K/mTOR Inhibitor with Preclinical Antitumor Activity in Lymphomas as a Single Agent and in Combination Therapy | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. PQR309, a dual PI3K/mTOR inhibitor, synergizes with gemcitabine by impairing the GSK-3β and STAT3/HSP60 signaling pathways to treat nasopharyngeal carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PQR309 (Bimiralisib): A Technical Guide to its Dual PI3K/mTOR Inhibitory Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560068#pqr309-pi3k-mtor-dual-inhibitor-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com